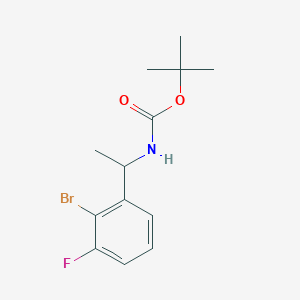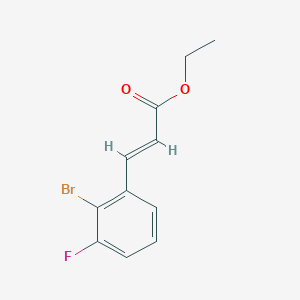
((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C13H20BrFOSi . It is a derivative of benzyl ether, where the benzyl group is substituted with bromine and fluorine atoms, and the oxygen is bonded to a tert-butyl dimethylsilane group. This compound is primarily used in organic synthesis as a protecting group for alcohols and as an intermediate in the preparation of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-fluorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out in a solvent like tetrahydrofuran (THF) and stirred for about 16 hours . The reaction mixture is then worked up by evaporating the solvent, extracting the product with diethyl ether, and drying over sodium sulfate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also focus on efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The tert-butyl dimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Acids/Bases: For deprotection, reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzyl ethers can be formed.
Alcohols: Deprotection yields the corresponding benzyl alcohol.
科学研究应用
Chemistry:
Protecting Group: Used as a protecting group for alcohols in multi-step organic syntheses.
Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds where protection of hydroxyl groups is necessary.
Industry:
Material Science: May be used in the preparation of silicon-based materials with specific properties.
作用机制
The primary function of ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane in chemical reactions is as a protecting group. The tert-butyl dimethylsilyl group protects the hydroxyl group from unwanted reactions during multi-step syntheses. The mechanism involves the formation of a stable silyl ether, which can be selectively removed under specific conditions to regenerate the free alcohol.
相似化合物的比较
((2-Bromoethoxy)(tert-butyl)dimethylsilane): Similar structure but lacks the fluorine atom.
((2-Fluorobenzyl)oxy)(tert-butyl)dimethylsilane): Similar structure but lacks the bromine atom.
((2-Bromo-6-chlorobenzyl)oxy)(tert-butyl)dimethylsilane): Similar structure but has a chlorine atom instead of fluorine.
Uniqueness: The presence of both bromine and fluorine atoms in ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane makes it unique compared to its analogs. This dual substitution can influence the compound’s reactivity and the types of reactions it can undergo, providing distinct advantages in specific synthetic applications.
属性
IUPAC Name |
(2-bromo-6-fluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPLMCWCPCDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














